molecular formula C8H8N2O3S B1625217 2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide CAS No. 71254-63-2

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide

Cat. No. B1625217
CAS RN: 71254-63-2
M. Wt: 212.23 g/mol
InChI Key: ZZPWPCXHSCJIEN-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide, commonly known as Methyldopa, is an antihypertensive drug used to treat high blood pressure. It is a prodrug that is converted to alpha-methylnorepinephrine, a centrally acting sympatholytic agent, in the brain. Methyldopa has been widely used in clinical practice due to its efficacy and safety in reducing blood pressure.

Mechanism Of Action

Methyldopa works by reducing the activity of the sympathetic nervous system, which is responsible for regulating blood pressure. It is converted to alpha-methylnorepinephrine in the brain, which acts as a false neurotransmitter and reduces the release of norepinephrine, a neurotransmitter that increases blood pressure. Methyldopa also stimulates the production of dopamine, a neurotransmitter that has a calming effect on the brain.

Biochemical And Physiological Effects

Methyldopa has been shown to have a number of biochemical and physiological effects. It reduces the levels of norepinephrine and renin in the blood, which are both involved in regulating blood pressure. Methyldopa also increases the levels of dopamine in the brain, which has a calming effect and reduces anxiety. In addition, Methyldopa has been shown to have antioxidant properties, which may be beneficial in reducing the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

Methyldopa has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the sympathetic nervous system and its role in regulating blood pressure. Methyldopa is also relatively safe and well-tolerated, making it suitable for use in animal studies. However, Methyldopa has some limitations for lab experiments. It is a prodrug that requires conversion to alpha-methylnorepinephrine in the brain, which may complicate the interpretation of results. In addition, Methyldopa is primarily used to treat hypertension, limiting its potential use in other areas of research.

Future Directions

There are several potential future directions for research on Methyldopa. One area of interest is its use in the treatment of Parkinson's disease. Methyldopa has been shown to increase dopamine levels in the brain, which may be beneficial in reducing symptoms of Parkinson's disease. Another area of interest is its potential use in the treatment of sickle cell anemia. Methyldopa has been shown to reduce the adhesion of sickle cells to blood vessel walls, which may be beneficial in reducing the risk of complications associated with sickle cell anemia. Finally, further research is needed to better understand the mechanism of action of Methyldopa and its potential use in other areas of research.

Scientific Research Applications

Methyldopa has been extensively studied for its antihypertensive effects. It has been shown to be effective in reducing blood pressure in patients with hypertension, including pregnant women with gestational hypertension. Methyldopa has also been investigated for its potential use in the treatment of other conditions, such as Parkinson's disease and sickle cell anemia.

properties

IUPAC Name

7-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-5-2-3-6-7(4-5)14(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPWPCXHSCJIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435317
Record name 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide

CAS RN

71254-63-2
Record name 7-Methyl-1,1-dioxo-1,4-dihydro-2H-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Toluidine (11.00 g, 102.65 mmol) dissolved in nitromethane (50 mL) was added slowly over 20 minutes to a solution of chlorosulfonyl isocyanate (16.89 g, 119.40 mmol) in nitromethane (160 mL) at −5° C. The suspension was stirred at −5° C. for an additional 15 minutes and AlCl3 (17.00 g, 129.00 mmol) was added portionwise. The reaction mixture was then heated at 105° C. for 30 minutes. The hot solution was poured onto ice (1 L) and the resulting precipitate was filtered off and washed with water (300 mL). The solid was then dissolved in a hot aqueous sodium bicarbonate solution (10 g/200 mL), treated with charcoal, and filtered. The cooled solution was neutralized using 6N HCl and the resulting white precipitate was filtered off, washed with water and dried to afford the title compound (14 g, 64%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.89 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
17 g
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide
Reactant of Route 3
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide
Reactant of Route 4
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide
Reactant of Route 5
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide
Reactant of Route 6
2H-1,2,4-Benzothiadiazin-3(4H)-one, 7-methyl-, 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.